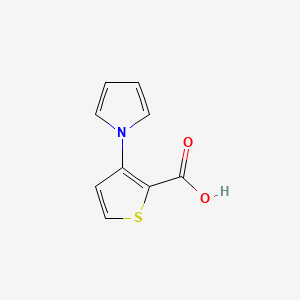

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

Beschreibung

The exact mass of the compound 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-pyrrol-1-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)8-7(3-6-13-8)10-4-1-2-5-10/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCYUZJLJQNLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380163 | |

| Record name | 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74772-17-1 | |

| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic Acid

Abstract

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid (C₉H₇NO₂S) is a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science.[1][2] Its molecular architecture, which combines the electron-rich pyrrole and thiophene rings with a carboxylic acid functionality, presents a versatile scaffold for the development of novel therapeutic agents and functional organic materials. Thiophene-based structures are integral to numerous pharmaceuticals, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] This technical guide provides a detailed, field-proven methodology for the synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, starting from commercially available precursors. We will elucidate the strategic rationale behind the chosen synthetic pathway, offer step-by-step experimental protocols, and present a comprehensive characterization profile of the target molecule using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this valuable chemical entity.

Introduction to the Molecule

The title compound is a bifunctional heterocyclic system. The thiophene-2-carboxylic acid moiety serves as a key building block in organic synthesis, with its carboxylic group amenable to various transformations like amidation and esterification.[6] The N-linked pyrrole ring at the 3-position significantly modulates the electronic properties and steric profile of the thiophene core, opening avenues for creating complex molecular architectures with specific biological targets.

1.1. Chemical Structure and Properties

The fundamental properties of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | [1] |

| CAS Number | 74772-17-1 | [1][2][7] |

| Molecular Formula | C₉H₇NO₂S | [1] |

| Molecular Weight | 193.22 g/mol | [1][8] |

| Appearance | Off-white to pale yellow solid | Assumed |

| Melting Point | 166 - 184 °C | [7][9] |

| SMILES | OC(=O)C1=C(C=CS1)N1C=CC=C1 | [1] |

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is most logically approached by forming the pyrrole ring onto a pre-functionalized thiophene core. Our strategy hinges on the classic and highly reliable Paal-Knorr pyrrole synthesis, which constructs a pyrrole ring from a primary amine and a 1,4-dicarbonyl compound under acidic conditions.[10][11][12]

This leads to a three-step synthetic sequence:

-

Formation of a key intermediate: Synthesis of methyl 3-aminothiophene-2-carboxylate. This precursor provides the necessary primary amine functionality on the thiophene ring.

-

Paal-Knorr Cyclization: Reaction of the aminothiophene intermediate with a 1,4-dicarbonyl equivalent to form the pyrrole ring.

-

Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid product.

This pathway is advantageous due to the accessibility of starting materials and the high-yielding nature of the individual reactions.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each critical step.

3.1. Workflow Overview

The complete synthesis workflow involves the preparation of the aminothiophene intermediate, subsequent cyclization to form the pyrrole ring, and final hydrolysis.

3.2. Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate

This procedure is based on the well-established Gewald aminothiophene synthesis.

-

Materials: Methyl cyanoacetate, an appropriate ketone (e.g., cyclohexanone or acetone), elemental sulfur, diethylamine or morpholine, methanol.

-

Procedure:

-

In a three-necked flask equipped with a condenser and magnetic stirrer, combine methyl cyanoacetate (1.0 eq), the chosen ketone (1.0 eq), and elemental sulfur (1.1 eq) in methanol.

-

With vigorous stirring, add diethylamine or morpholine (0.2 eq) dropwise. An exothermic reaction may be observed.

-

Heat the reaction mixture to 50-60 °C and maintain for 2-3 hours, monitoring by TLC until the starting materials are consumed.

-

Cool the mixture to room temperature, then place in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with cold methanol to remove impurities, and dry under vacuum.

-

Scientist's Note (Causality): The Gewald reaction is a multicomponent reaction that efficiently constructs the 3-aminothiophene ring in a single step. The base (morpholine) catalyzes the initial Knoevenagel condensation between the active methylene compound (methyl cyanoacetate) and the ketone. The resulting adduct then reacts with sulfur to form the thiophene ring. Methanol is a suitable polar solvent for this transformation.

3.3. Step 2: Synthesis of Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

-

Materials: Methyl 3-aminothiophene-2-carboxylate (from Step 1), 2,5-dimethoxytetrahydrofuran, glacial acetic acid, ethyl acetate, saturated sodium bicarbonate solution.

-

Procedure:

-

Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq), which serves as a stable precursor to succinaldehyde.

-

Heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

-

Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

-

Scientist's Note (Causality): This is the Paal-Knorr synthesis step.[11][13] Glacial acetic acid acts as both the solvent and the acid catalyst required to hydrolyze 2,5-dimethoxytetrahydrofuran in situ to the reactive 1,4-dicarbonyl species (succinaldehyde). The primary amine of the thiophene then undergoes a double condensation with the dicarbonyl, followed by cyclization and dehydration to form the aromatic pyrrole ring.[10][12]

3.4. Step 3: Saponification to 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

-

Materials: Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (from Step 2), methanol, tetrahydrofuran (THF), 2M sodium hydroxide (NaOH), 1M hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the ester (1.0 eq) in a 1:1 mixture of THF and methanol in a round-bottom flask.

-

Add an excess of 2M aqueous NaOH solution (approx. 3.0 eq).

-

Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete consumption of the starting ester.

-

Cool the solution to room temperature and remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly acidify the solution by adding 1M HCl dropwise with stirring. The product will precipitate as a solid. Continue adding acid until the pH is approximately 2-3.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 50-60 °C.

-

Scientist's Note (Causality): Saponification is a classic base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The use of a co-solvent system (THF/methanol) ensures the solubility of the relatively nonpolar ester in the aqueous base. Acidification protonates the resulting carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution due to its lower solubility.

Comprehensive Characterization

Structural confirmation and purity assessment are critical. The following data are representative of what is expected for the final product.

| Analysis Technique | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.0 (s, 1H, -COOH), ~7.8-7.9 (d, 1H, Thiophene-H), ~7.2-7.3 (d, 1H, Thiophene-H), ~6.9 (t, 2H, Pyrrole-H), ~6.2 (t, 2H, Pyrrole-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~163 (-COOH), ~140 (Thiophene-C), ~130 (Thiophene-C), ~125 (Thiophene-C), ~122 (Thiophene-C), ~120 (Pyrrole-C), ~110 (Pyrrole-C) |

| FT-IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch), ~1710 (strong, C=O stretch), ~1500-1400 (C=C aromatic stretch), ~1300 (C-N stretch) |

| Mass Spec. (ESI-) | m/z: 192.0 [M-H]⁻ |

4.1. Interpretation of Spectroscopic Data

-

¹H NMR: The spectrum is expected to be clean and highly characteristic. The downfield singlet around 13 ppm is indicative of the carboxylic acid proton. The thiophene and pyrrole rings will show distinct signals in the aromatic region (6.0-8.0 ppm). The two protons on the thiophene ring will appear as doublets, while the two sets of equivalent protons on the C2-symmetric pyrrole ring will appear as triplets.

-

¹³C NMR: The presence of the carbonyl carbon is confirmed by a signal in the 160-180 ppm range.[14] The remaining signals in the 110-140 ppm region correspond to the eight aromatic carbons of the two heterocyclic rings.

-

FT-IR: The most prominent features are the very broad absorption band for the O-H stretch of the carboxylic acid, which overlaps with C-H stretches, and the sharp, strong C=O stretching vibration around 1710 cm⁻¹.[14]

-

Mass Spectrometry: In negative ion mode, the spectrum should show a dominant peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 192, confirming the molecular weight of 193 g/mol .[8]

Applications and Future Outlook

The structural motif of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid makes it a highly attractive building block for drug discovery programs. Thiophene derivatives are known to be versatile pharmacophores, and the incorporation of a pyrrole unit can enhance biological activity or modulate pharmacokinetic properties.[4][6]

Potential therapeutic areas for derivatives of this compound include:

-

Oncology: As a scaffold for kinase inhibitors.[5]

-

Infectious Diseases: As a core for novel antibacterial or antifungal agents.[3]

-

Inflammatory Diseases: As a precursor to anti-inflammatory compounds.[4]

Beyond pharmaceuticals, the conjugated π-system of the molecule suggests potential applications in materials science, particularly in the synthesis of organic semiconductors, conducting polymers, and dyes for optoelectronic devices.

References

-

3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXYLIC ACID | CAS 74772-17-1. Molbase. Available from: [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link]

-

Paal–Knorr synthesis. Wikipedia. Available from: [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available from: [Link]

-

Paal–Knorr synthesis of pyrrole. Química Organica.org. Available from: [Link]

-

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid. ChemBK. Available from: [Link]

- Process for preparing thiophene derivatives. Google Patents.

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Available from: [Link]

- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. Google Patents.

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available from: [Link]

-

The Role of Thiophene Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | C9H7NO2S | CID 2776534. PubChem. Available from: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. Available from: [Link]

Sources

- 1. 3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXYLIC ACID | CAS 74772-17-1 [matrix-fine-chemicals.com]

- 2. 3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXYLIC ACID | 74772-17-1 [chemicalbook.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | C9H7NO2S | CID 2776534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid [chemdict.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. rgmcet.edu.in [rgmcet.edu.in]

- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 14. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Properties, Characterization, and Potential Applications

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, molecules that incorporate multiple heteroaromatic rings offer a rich tapestry of chemical diversity and biological activity. 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, a molecule uniting a thiophene core with a pyrrole substituent, represents a compelling scaffold for scientific exploration. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed protocols for its characterization, and insights into its potential applications, particularly within the realm of pharmaceutical research and development. The unique juxtaposition of the electron-rich pyrrole and thiophene rings, combined with the versatile carboxylic acid functionality, makes this molecule a subject of significant interest for researchers and scientists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any scientific endeavor. For 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, a combination of literature data and computational predictions provides a foundational dataset. It is important to note that experimental data for this specific molecule is somewhat limited, and some properties are inferred from closely related compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂S | PubChem[1] |

| Molecular Weight | 193.22 g/mol | PubChem[1][2] |

| CAS Number | 74772-17-1 | PubChem[1][2] |

| Melting Point | 166 °C or 184 °C | ChemBK[3], Fluorochem[4] |

| Boiling Point | Not available (likely decomposes) | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from related compounds |

| pKa | Estimated to be in the range of 3-4 | Inferred from thiophene-2-carboxylic acid[5] |

| XLogP3 | 1.9 | PubChem (computed)[1] |

The discrepancy in the reported melting points (166 °C and 184 °C) highlights the need for careful experimental verification.[3][4] The absence of a reported boiling point is typical for a molecule of this nature, as it would likely decompose at the high temperatures required for boiling under atmospheric pressure. Its predicted lipophilicity (XLogP3 of 1.9) suggests moderate permeability across biological membranes, a desirable trait for potential drug candidates.[1]

Spectral Analysis: A Window into Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic rings. The protons on the thiophene ring will likely appear as doublets in the aromatic region (δ 7.0-8.5 ppm). The protons of the pyrrole ring are expected to show two distinct signals, also in the aromatic region (δ 6.0-7.5 ppm), appearing as triplets or multiplets. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 160-175 ppm). The sp²-hybridized carbons of the thiophene and pyrrole rings will resonate in the aromatic region (δ 100-150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.[6]

-

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.[6]

-

C-H stretching vibrations from the aromatic rings, typically appearing above 3000 cm⁻¹.

-

C=C stretching vibrations from the thiophene and pyrrole rings in the 1400-1600 cm⁻¹ region.[7][8]

-

C-N stretching vibrations from the pyrrole ring.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 193. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the pyrrole or thiophene rings. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Experimental Protocols for Characterization

To ensure the scientific integrity of any research involving 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, rigorous characterization is paramount. The following are detailed, step-by-step methodologies for key analytical experiments.

Protocol 1: Determination of Melting Point

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is slowly increased (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range at which the solid first begins to melt until it becomes a clear liquid is recorded as the melting point.

Causality Behind Experimental Choices: A slow heating rate is crucial for accurate determination, allowing for thermal equilibrium between the sample and the thermometer.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} NMR are run. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Causality Behind Experimental Choices: The choice of deuterated solvent is critical as it must dissolve the compound without giving interfering signals in the proton spectrum. 2D NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is dictated by its three key structural components: the carboxylic acid group, the thiophene ring, and the pyrrole ring.

-

Carboxylic Acid Group: This functional group is the most reactive site for many common transformations. It can undergo esterification with alcohols under acidic conditions, amidation with amines using coupling reagents (e.g., TBTU, DCC), and reduction to the corresponding alcohol using strong reducing agents like LiAlH₄.[9][10] The acidity of the carboxylic acid also allows for salt formation with bases.

-

Thiophene Ring: The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. However, the presence of the deactivating carboxylic acid group at the 2-position will direct incoming electrophiles primarily to the 5-position. The pyrrole group at the 3-position will also influence the regioselectivity. The reactivity of the thiophene ring in this specific molecule is an area ripe for further experimental investigation.

-

Pyrrole Ring: The pyrrole ring is also an electron-rich heterocycle and can undergo electrophilic substitution. However, under strongly acidic conditions, pyrroles are prone to polymerization. The nitrogen atom of the pyrrole is generally not basic due to the delocalization of its lone pair of electrons into the aromatic system.

Potential Applications in Drug Development

The structural motif of a pyrrole-substituted thiophene is present in a number of biologically active compounds, suggesting that 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid could serve as a valuable building block in drug discovery.[11] Both pyrrole and thiophene are considered "privileged structures" in medicinal chemistry, as they are frequently found in approved drugs.[11]

-

Scaffold for Library Synthesis: The carboxylic acid functionality provides a convenient handle for the synthesis of diverse libraries of amides and esters. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds.

-

Anti-inflammatory and Anticancer Potential: Derivatives of pyrrole and thiophene have been reported to possess anti-inflammatory and anticancer activities.[12][13] The specific substitution pattern of the title compound may confer unique pharmacological properties. For instance, some pyrrolo[3,4-c]pyridine derivatives have shown anti-HIV-1 activity.

-

Enzyme Inhibition: The carboxylic acid group can act as a key binding element (e.g., through hydrogen bonding or ionic interactions) in the active site of enzymes, making this scaffold a promising starting point for the design of enzyme inhibitors.

Conclusion

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a molecule of considerable interest, possessing a unique combination of structural features that make it a valuable tool for both synthetic chemists and drug discovery scientists. While a complete experimental profile of its properties is not yet fully established, this guide has synthesized the available data and provided a framework for its further investigation. The protocols and insights presented herein are intended to empower researchers to confidently work with this compound and unlock its full potential in the development of novel therapeutics and advanced materials. The continued exploration of such multifaceted heterocyclic systems will undoubtedly pave the way for future scientific breakthroughs.

References

-

BMRB. Pyrrole-2-carboxylic Acid. [Link]

-

PubChem. 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid. [Link]

-

Anan S.A. Al-Sanea. 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid. [Link]

-

ChemBK. 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid. [Link]

-

ResearchGate. Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. [Link]

-

BMRB. bmse000357 Pyrrole-2-carboxylic Acid at BMRB. [Link]

-

SpectraBase. 3-thiophenecarboxylic acid, 2-(2,5-dimethyl-1H-pyrrol-1-yl)- - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. [Link]

-

NIH. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. [Link]

-

MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]

-

MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

-

ResearchGate. The FTIR spectrum for Pyrrole. [Link]

-

IOSR Journals. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.. [Link]

-

NIST. 1H-Pyrrole-2-carboxylic acid. [Link]

-

PubChemLite. 3-(2,5-dimethyl-1h-pyrrol-1-yl)thiophene-2-carboxylic acid. [Link]

-

AKos Consulting & Solutions. 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, 95% Purity, C9H7NO2S, 100 mg. [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

J. Chem. Rev. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

-

Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]

-

CAS. 4,5,6,7-Tetrahydro-2-(1H-pyrrol-1-yl)benzo[b]thiophene-3-carboxylic acid. [Link]

-

NIH. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

Sources

- 1. 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | C9H7NO2S | CID 2776534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBOXYLIC ACID | CAS 74772-17-1 [matrix-fine-chemicals.com]

- 3. chembk.com [chembk.com]

- 4. 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid [chemdict.com]

- 5. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. scitechnol.com [scitechnol.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Pyrrole-Thiophene Derivatives

An in-depth technical guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Privileged Heterocycles

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Heterocyclic compounds, particularly five-membered aromatic rings like pyrrole and thiophene, are cornerstones of drug discovery, forming the core scaffolds of numerous clinically approved drugs.[1][2] Pyrrole, a nitrogen-containing heterocycle, is a key component in complex natural products and synthetic drugs, including the blockbuster lipid-lowering agent atorvastatin.[1] Thiophene, its sulfur-containing counterpart, is also a privileged structure known for a wide range of pharmacological effects.[3][4]

The strategic fusion or linkage of these two "privileged" scaffolds into novel pyrrole-thiophene derivatives has emerged as a highly productive field of research. This molecular hybridization is not a random endeavor; it is a deliberate design strategy aimed at creating compounds with potentially synergistic, additive, or entirely new biological activities. These hybrid molecules offer a unique three-dimensional architecture that can facilitate novel interactions with biological targets.

This guide provides a comprehensive, in-depth exploration of the multifaceted biological activities of these novel derivatives. We will move beyond a simple cataloging of effects to provide a Senior Application Scientist's perspective on the mechanistic underpinnings, the causality behind experimental design, and the detailed protocols necessary for their evaluation. The focus will be on four key areas of therapeutic promise: anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.

Chapter 1: The Chemical Architecture and Structure-Activity Relationship (SAR)

The biological function of a pyrrole-thiophene derivative is intrinsically linked to its chemical structure. The arrangement of the two heterocyclic rings (fused or linked), the nature of the core scaffold (e.g., thieno[2,3-b]pyrrole), and the identity and position of various substituents all play critical roles in determining the compound's potency, selectivity, and mechanism of action.[5][6]

Synthetic Strategies: A Foundation for Diversity

The synthesis of these derivatives often involves multi-step reactions. For instance, thieno[2,3-b]pyrrol-5-ones can be synthesized via the cyclization of 2-aminothiopheneacetate, followed by coupling with various carbaldehydes under aldol conditions.[5] Another approach involves the reaction of benzoin, primary aromatic amines, and malononitrile to create 2-aminopyrrole-3-carbonitriles, which serve as versatile intermediates for further elaboration.[7] This chemical tractability allows for the systematic modification of the core structure to explore the structure-activity relationship (SAR).

The Importance of Substitution

SAR studies reveal that even minor chemical modifications can lead to significant changes in biological activity. For example, in a series of thieno[3,2-b]pyrrole derivatives, the nature of the functional group linked at the N-1, 2, and 5 positions was found to be critical for their anti-inflammatory properties.[6] Similarly, for antioxidant activity, the addition of formyl and acetyl groups to a pyrrole ring has been shown to enhance its efficacy, whereas the same substitutions on a thiophene ring can decrease it.[8] This underscores the importance of rational design and systematic screening in the drug discovery process.

Caption: General scaffold showing key substitution points (R1, R2, R3).

Chapter 2: Anticancer Potential of Pyrrole-Thiophene Derivatives

Cancer remains a leading cause of mortality worldwide, and the development of novel, more effective anticancer agents is a critical priority.[9][10] Pyrrole-thiophene derivatives have demonstrated significant potential in this area, exhibiting potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC-3).[5][10]

Mechanisms of Action: Disrupting Cancer Cell Machinery

The anticancer activity of these compounds is not merely cytotoxic but is often mediated through specific and sophisticated mechanisms that exploit the vulnerabilities of cancer cells.

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. The novel thiophene-based compound N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH) has been shown to induce apoptosis in neuroblastoma cells by modulating the AKT and MAPK signaling pathways.[11] Fused thienopyrrole derivatives have also been found to induce apoptosis through the activation of caspase-3.[10] These pathways are critical for cell survival, and their disruption by pyrrole-thiophene derivatives effectively triggers the cell's self-destruct sequence.

-

Multi-Target Enzyme Inhibition: Cancer cells often rely on hyperactive signaling pathways for their growth and proliferation. Pyrrole-thiophene derivatives have been designed as potent inhibitors of key enzymes in these pathways.

-

Kinase Inhibition: Certain derivatives act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT kinase.[10][12] VEGFR-2 is crucial for angiogenesis (the formation of new blood vessels that feed a tumor), while AKT is a central node in cell survival signaling. Dual inhibition represents a powerful strategy to simultaneously cut off a tumor's blood supply and its pro-survival signals.

-

Tubulin Polymerization Inhibition: Other 3-aroyl-1-arylpyrrole derivatives function as potent inhibitors of tubulin polymerization.[13] Tubulin is the building block of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds arrest cancer cells in mitosis, ultimately leading to cell death.

-

-

Cell Cycle Arrest: Before a cell divides, it must progress through a series of checkpoints known as the cell cycle. Some pyrrole-thiophene derivatives can halt this progression. For example, potent VEGFR-2/AKT inhibitors were found to cause cell cycle arrest in the S phase in liver cancer cells.[10] This prevents the cancer cells from replicating their DNA, thereby blocking their proliferation.

Caption: Anticancer mechanisms of pyrrole-thiophene derivatives.

Experimental Evaluation of Anticancer Activity

A cornerstone of evaluating potential anticancer agents is the in vitro cytotoxicity assay, which measures a compound's ability to kill or inhibit the growth of cancer cells. The MTT assay is a widely used, reliable, and colorimetric method for this purpose.[5][10]

Objective: To determine the concentration of a pyrrole-thiophene derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Maintain the desired cancer cell line (e.g., MCF-7) in appropriate culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells during their exponential growth phase using trypsin-EDTA.

-

Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (typically >95%).

-

-

Cell Seeding:

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate (resulting in 5,000 cells/well).

-

Include wells for "cells only" (negative control) and "medium only" (blank).

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[5]

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentration of the test compound. A vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) must be included.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

-

Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

-

Data Presentation: Anticancer Activity

| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |

| Thieno[2,3-b]pyrrol-5-ones | Compound 15a | MCF-7 (Breast) | ~30 µg/mL* | [5] |

| Fused Thienopyrimidine | Compound 3b | HepG2 (Liver) | 3.105 | [10] |

| Fused Thienopyrimidine | Compound 3b | PC-3 (Prostate) | 2.15 | [10] |

| Fused Pyrrolothienopyrimidine | Compound 4c | HepG2 (Liver) | 3.023 | [10] |

| Fused Pyrrolothienopyrimidine | Compound 4c | PC-3 (Prostate) | 3.12 | [10] |

| Polycyclic Pyrrolo-Quinoxaline | Compound 16 | Various | Significant Cytotoxicity | [9] |

*Note: Original data in µg/mL. The molar concentration depends on the molecular weight of compound 15a.

Chapter 3: Antimicrobial Activity Spectrum

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent discovery of new classes of antimicrobial agents.[14] Pyrrole-thiophene derivatives have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][15] This makes them attractive scaffolds for the development of novel anti-infective therapies.

Experimental Evaluation of Antimicrobial Activity

The standard method for quantifying the potency of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a pyrrole-thiophene derivative that visibly inhibits the growth of a specific microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection for turbidity after a defined incubation period.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) on an appropriate agar plate overnight.

-

Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column.

-

Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at twice the highest desired test concentration to the first column.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity. The positive control should be turbid, and the negative control should be clear.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

Chapter 4: Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are intertwined pathological processes that contribute to a wide range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[4][16] Pyrrole-thiophene derivatives have shown promise as dual-action agents capable of mitigating both inflammation and oxidative damage.

Mechanisms of Action

-

Anti-inflammatory Effects: The anti-inflammatory role of pyrrole-based compounds often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[16][17][18] By blocking COX-2, these derivatives can reduce the production of prostaglandins, which are pro-inflammatory signaling molecules.

-

Antioxidant Effects: Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[4] Pyrrole-thiophene derivatives can act as potent antioxidants by scavenging free radicals. This activity is often evaluated using assays that measure the compound's ability to neutralize stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[5] For instance, certain thieno[2,3-b]pyrrol-5-one derivatives have shown excellent free radical scavenging activity, with one compound achieving over 90% inhibition of the DPPH radical at a concentration of 500 µg/mL.[5]

Caption: Antioxidant mechanism via DPPH radical scavenging.

Experimental Evaluation of Antioxidant Activity

Objective: To measure the ability of a pyrrole-thiophene derivative to scavenge the DPPH free radical.

Principle: DPPH is a stable free radical that has a deep purple color in solution. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance (loss of purple color) is proportional to the antioxidant activity of the compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in methanol or ethanol.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the test compound to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol instead of the test compound to a well with 100 µL of DPPH solution.

-

A blank well should contain 200 µL of methanol.

-

-

Incubation and Measurement:

-

Shake the plate and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

-

A standard antioxidant like ascorbic acid or trolox should be tested alongside the compounds for comparison.

-

Data Presentation: Antioxidant Activity

| Compound | Assay | % Inhibition @ 500 µg/mL | Reference |

| Thieno[2,3-b]pyrrol-5-one (15a) | DPPH | 90.94% | [5] |

| Thieno[2,3-b]pyrrol-5-one (15a) | ABTS | 79.03% | [5] |

Conclusion and Future Perspectives

The fusion of pyrrole and thiophene rings has created a class of heterocyclic derivatives with remarkable and diverse biological activities. The research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The mechanistic studies, while still emerging, point towards the ability of these compounds to modulate key cellular pathways involved in disease, such as kinase signaling, apoptosis, and inflammatory responses.

The journey from a promising scaffold to a clinical drug is long and challenging. The future of pyrrole-thiophene derivatives will depend on several key factors:

-

Lead Optimization: Extensive SAR studies are required to improve potency and selectivity while minimizing off-target effects and potential toxicity.

-

In Vivo Evaluation: Promising candidates identified in vitro must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profiles.

-

Mechanism Deconvolution: A deeper understanding of the precise molecular targets and mechanisms of action will be crucial for rational drug development and for identifying patient populations most likely to benefit.

References

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Taweel, F. M., & Amr, A. E. (2023). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Polycyclic Aromatic Compounds. [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2010). Synthesis and biological evaluation of thiophene[3,2-b]pyrrole derivatives as potential anti-inflammatory agents. Archiv der Pharmazie, 343(1), 41-46. [Link]

-

Al-shaikh, M. A. (2020). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Molecules, 25(24), 5953. [Link]

-

Meher, C. P., Sethy, S. P., & Madhavi, M. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. [Link]

-

Lee, K. G., & Shibamoto, T. (2001). Antioxidative activity of heterocyclic compounds found in coffee volatiles produced by Maillard reaction. Journal of agricultural and food chemistry, 49(4), 1961-1964. [Link]

-

Haj-Ahmad, R., Abdellatif, K. R., El-Emam, A. A., & Al-Obaid, A. M. (2020). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Drug research, 70(01), 21-29. [Link]

-

Kim, J. S., Lee, J. H., Jeong, M. S., Lee, S. K., & Kim, Y. H. (2016). Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. MedChemComm, 7(5), 987-991. [Link]

-

Pleșu, A. I., Anuța, V., Pirvu, L., & Avramescu, S. M. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(2), 12873. [Link]

-

Abdel-Aziz, H. A., Mekawey, A. A., Dawood, K. M., & El-Sayed, M. A. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6614. [Link]

-

Kutsyk, A., Zabolotnyi, A., Matiychuk, V., & Obushak, M. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Ukrainian Biochemical Journal, 93(4), 5-18. [Link]

-

Vlase, L., Vlase, T., Muntean, D. L., & Găină, L. I. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Processes, 10(8), 1599. [Link]

-

Le, T. M., May, C. A., St-Germain, J. R., & LeBlanc, E. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Journal of medicinal chemistry, 57(15), 6331-6345. [Link]

-

ResearchGate. (2021). Synthesis, characterization and biological activity of novel pyrrole compounds. [Link]

-

ResearchGate. (2021). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. [Link]

-

SlideShare. (2021). PYRROLE, THIOPHENE AND FURAN. [Link]

-

ResearchGate. (2021). Thiophene and its Analogs as Prospective Antioxidant Agents: A Retrospect. [Link]

-

Alsawaleha, S. K., Zahra, J. A., El-Abadelah, M. M., Kasabri, V., Sabri, S. S., & Khanfar, M. A. (2021). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. University of Sharjah. [Link]

-

Fathallah, S. S., Gouda, A. M., Zaki, M. A., & Omar, Z. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 461. [Link]

-

Shaker, Y. M. (2014). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta pharmaceutica, 64(2), 159-172. [Link]

-

Fathallah, S. S., Gouda, A. M., Zaki, M. A., & Omar, Z. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PubMed. [Link]

-

SlidePlayer. (n.d.). Pyrrole Furan and Thiophene. [Link]

-

Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 1-8. [Link]

-

D-Scholarship@Pitt. (2017). SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. [Link]

Sources

- 1. repository.limu.edu.ly [repository.limu.edu.ly]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidative activity of heterocyclic compounds found in coffee volatiles produced by Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 15. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Speculative Mechanistic Guide to 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

Foreword: Charting Unexplored Territory in Drug Discovery

In the landscape of modern pharmacology, the journey from a novel chemical entity to a clinically validated therapeutic is one of rigorous scientific inquiry. The compound at the heart of this guide, 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, represents a frontier in this exploration. While direct empirical data on its mechanism of action remains to be published, its structural motifs—a thiophene-2-carboxylic acid core coupled with a 3-(1H-pyrrol-1-yl) substituent—provide a fertile ground for reasoned speculation. This document is crafted for researchers, scientists, and drug development professionals, offering a speculative yet scientifically grounded framework for investigating the potential therapeutic actions of this intriguing molecule. We will deconstruct its constituent parts, propose plausible mechanisms of action based on established knowledge of related compounds, and lay out a comprehensive roadmap for experimental validation.

Structural and Chemical Rationale: Building a Case from First Principles

The structure of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a compelling fusion of two privileged heterocyclic scaffolds in medicinal chemistry: thiophene and pyrrole.

-

The Thiophene-2-Carboxylic Acid Core: Thiophene rings are bioisosteres of benzene, often incorporated into drug candidates to enhance metabolic stability and modulate physicochemical properties. The carboxylic acid moiety at the 2-position is a strong hydrogen bond donor and acceptor, suggesting potential interactions with the active sites of enzymes or receptors, particularly those that recognize endogenous carboxylate-containing ligands.

-

The 3-(1H-pyrrol-1-yl) Substituent: The pyrrole ring, linked via its nitrogen to the thiophene core, introduces a distinct electronic and steric profile. This N-aryl linkage can influence the overall conformation of the molecule and provide additional points of interaction with biological targets. Pyrrole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The spatial arrangement of these two moieties creates a unique three-dimensional shape and electronic distribution, which will be the primary determinant of its biological activity. Our speculative journey begins by examining the known pharmacology of compounds bearing these individual and combined features.

Hypothesized Mechanisms of Action: A Multi-pronged Investigative Approach

Given the structural alerts, we can propose several plausible mechanisms of action for 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid. Each hypothesis is grounded in the established activities of structurally analogous compounds and represents a distinct avenue for experimental pursuit.

Hypothesis 1: Inhibition of Pro-inflammatory Enzymes

A significant number of anti-inflammatory drugs feature carboxylic acid moieties, which often mimic the structure of arachidonic acid and its metabolites. The thiophene ring is a common scaffold in non-steroidal anti-inflammatory drugs (NSAIDs) and other inhibitors of enzymes in the inflammatory cascade.

2.1.1 Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are key players in the synthesis of prostaglandins, potent mediators of inflammation and pain. Many NSAIDs, such as ibuprofen and diclofenac, are carboxylic acid-containing compounds that inhibit these enzymes. The thiophene core of our subject molecule could position the carboxylic acid in a manner that facilitates binding to the active site of COX enzymes.

2.1.2 5-Lipoxygenase (5-LOX) Inhibition

5-LOX is another critical enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes, which are heavily involved in asthma and other inflammatory conditions. Dual COX/5-LOX inhibitors are of significant therapeutic interest. The planar nature of the pyrrole-thiophene system could favor interactions with the active site of 5-LOX.

Hypothesis 2: Modulation of Nuclear Receptors

Nuclear receptors are a family of ligand-activated transcription factors that regulate a host of physiological processes, including metabolism, inflammation, and cellular proliferation. The lipophilic character of the pyrrole-thiophene core, combined with the polar carboxylic acid, makes 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid a candidate for a nuclear receptor ligand.

2.2.1 Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs (α, δ/β, and γ) are key regulators of lipid and glucose metabolism and are the targets of fibrate and glitazone drugs. The general structure of many PPAR agonists includes a carboxylic acid head group and a lipophilic tail, a pattern that is present in our molecule of interest.

Hypothesis 3: Antimicrobial Activity through Enzyme Inhibition

Thiophene and pyrrole derivatives have a rich history in the development of antimicrobial agents. Their mechanism of action often involves the inhibition of essential bacterial or fungal enzymes that are absent or significantly different in humans.

2.3.1 Dihydropteroate Synthase (DHPS) Inhibition

DHPS is a key enzyme in the bacterial folate synthesis pathway and is the target of sulfonamide antibiotics. The carboxylic acid and heterocyclic rings of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid could potentially mimic the structure of para-aminobenzoic acid (PABA), the natural substrate of DHPS.

A Roadmap for Experimental Validation: From Hypothesis to Evidence

The following sections outline a structured, multi-tiered approach to systematically investigate the proposed mechanisms of action. This experimental workflow is designed to be both comprehensive and efficient, allowing for the rapid generation of decision-making data.

Tier 1: Initial Screening and Target Identification

The primary goal of this phase is to broadly assess the biological activity of the compound and to narrow down the most promising mechanistic avenues.

3.1.1 In Vitro Enzyme Inhibition Assays

A panel of purified enzymes should be used to directly test the inhibitory potential of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid.

| Target Enzyme | Assay Principle | Key Parameters to Determine | Rationale |

| COX-1 and COX-2 | Fluorometric or colorimetric measurement of prostaglandin production | IC50, selectivity index (COX-1 vs. COX-2) | Direct test of the NSAID-like hypothesis. |

| 5-LOX | Spectrophotometric measurement of leukotriene formation | IC50 | Evaluation of potential anti-inflammatory activity beyond COX inhibition. |

| DHPS | Colorimetric measurement of dihydropteroate formation | IC50, Ki | Assessment of antibacterial potential via folate pathway inhibition. |

3.1.2 Receptor Binding and Activation Assays

These assays will determine if the compound can bind to and/or activate the hypothesized nuclear receptors.

| Target Receptor | Assay Type | Key Parameters to Determine | Rationale |

| PPARα, PPARδ/β, PPARγ | Radioligand binding assay | Ki | To determine binding affinity to the receptor. |

| PPARα, PPARδ/β, PPARγ | Luciferase reporter gene assay in transfected cells | EC50, maximal activation | To assess functional agonism or antagonism. |

Tier 2: Cell-Based Assays for Mechanistic Confirmation

Positive results from Tier 1 assays should be followed up with cell-based experiments to confirm the activity in a more physiologically relevant context.

3.2.1 Cellular Models of Inflammation

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or peripheral blood mononuclear cells (PBMCs) are excellent models to study anti-inflammatory effects.

| Endpoint Measured | Methodology | Expected Outcome for an Active Compound |

| Prostaglandin E2 (PGE2) levels | ELISA | Reduction in LPS-induced PGE2 production. |

| Leukotriene B4 (LTB4) levels | ELISA | Reduction in LPS-induced LTB4 production. |

| Pro-inflammatory cytokine (TNF-α, IL-6) expression | qPCR, ELISA | Downregulation of cytokine gene expression and protein secretion. |

3.2.2 Cellular Models of Metabolic Regulation

Cell lines such as 3T3-L1 adipocytes or HepG2 hepatocytes can be used to investigate effects on metabolic pathways.

| Endpoint Measured | Methodology | Expected Outcome for a PPAR Agonist |

| Adipocyte differentiation | Oil Red O staining | Enhancement of adipogenesis (for PPARγ agonists). |

| Expression of PPAR target genes (e.g., CPT1A, FABP4) | qPCR | Upregulation of target gene expression. |

3.2.3 Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compound should be determined against a panel of clinically relevant bacterial strains.

| Methodology | Bacterial Strains | Key Parameter |

| Broth microdilution | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | MIC (µg/mL) |

Tier 3: Advanced Mechanistic Studies and Target Deconvolution

If the preceding tiers yield promising results, more advanced techniques can be employed to definitively identify the molecular target and elucidate the detailed mechanism of action.

3.3.1 Computational Modeling and Molecular Docking

In silico studies can provide valuable insights into the binding mode of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with its putative target. Docking simulations with the crystal structures of COX, 5-LOX, PPARs, or DHPS can predict binding affinities and key interacting residues.

3.3.2 Isothermal Titration Calorimetry (ITC)

ITC can be used to directly measure the thermodynamic parameters of the binding interaction between the compound and its purified target protein, providing a definitive measure of the binding affinity (Kd).

3.3.3 Target Engagement Assays in Live Cells

Techniques such as the cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to its intended target in a cellular environment.

Visualizing the Path Forward: Diagrams and Workflows

To aid in the conceptualization of the proposed investigations, the following diagrams illustrate the hypothesized pathways and the experimental workflow.

Figure 1: Hypothesized inhibition of the arachidonic acid cascade.

Figure 2: A structured workflow for experimental validation.

Conclusion and Future Outlook

The exploration of novel chemical entities like 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is the lifeblood of therapeutic innovation. While the path to elucidating its precise mechanism of action is one that requires rigorous experimental investigation, the speculative framework presented in this guide offers a scientifically sound starting point. By leveraging our understanding of the structure-activity relationships of its constituent thiophene and pyrrole moieties, we have constructed a set of plausible hypotheses and a clear, actionable plan for their validation. The journey ahead for this compound is one of discovery, and the methodologies outlined herein provide the compass and the map for navigating this exciting scientific frontier. The ultimate goal is to transform this molecule from a structural curiosity into a well-characterized compound with the potential to address unmet medical needs.

References

Due to the speculative nature of this guide on a novel compound, direct references for "3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid" are not available. The references provided below support the general principles and the known activities of the structural motifs discussed.

-

Title: Thiophene-Based NSAIDs: A Review of Recent Developments Source: Molecules URL: [Link]

-

Title: The Role of Pyrrole and its Derivatives in Medicinal Chemistry Source: Medicinal Chemistry Research URL: [Link]

-

Title: Peroxisome Proliferator-Activated Receptors (PPARs) as Drug Targets in Dyslipidemia Source: Journal of Lipid Research URL: [Link]

-

Title: Dihydropteroate Synthase as a Target for Antibacterial Agents Source: Antibiotics URL: [Link]

An In-depth Technical Guide to the Discovery and Isolation of Substituted Thiophene Carboxylic Acids

Foreword: The Thiophene Moiety as a Privileged Scaffold in Modern Drug Discovery

Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, has emerged from its historical origins as a mere coal tar byproduct to become a cornerstone in medicinal chemistry.[1] Its bioisosteric relationship with the benzene ring allows it to modulate the biological activity of phenyl-containing compounds, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] This has cemented its status as a "privileged structure" in the design of novel therapeutics.[1] Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1][2] The incorporation of a carboxylic acid functionality onto the thiophene ring provides a critical handle for further molecular elaboration and for modulating the physicochemical properties of the molecule, making substituted thiophene carboxylic acids highly valuable intermediates in the pharmaceutical industry.[3]

This guide provides an in-depth technical overview of the discovery and isolation of substituted thiophene carboxylic acids, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, detailing the underlying mechanisms and the rationale behind experimental choices. Furthermore, we will provide a comprehensive look at the crucial downstream processes of isolation, purification, and characterization, ensuring a holistic understanding of the workflow from conceptualization to the acquisition of a pure, well-characterized compound.

Part 1: Strategic Synthesis of the Thiophene Carboxylic Acid Core

The construction of the substituted thiophene ring is the foundational step in accessing these valuable intermediates. Several named reactions have become the workhorses of synthetic chemists for this purpose, each offering distinct advantages depending on the desired substitution pattern.

Foundational Ring-Forming Strategies

The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the final thiophene ring. Below is a comparative overview of the most robust and widely employed methods.

| Synthetic Method | Starting Materials | Key Features & Advantages | Typical Substitution Pattern |

| Gewald Aminothiophene Synthesis | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Multicomponent reaction, mild conditions, direct access to 2-aminothiophenes which can be further functionalized.[4][5] Microwave irradiation can improve yields and reaction times.[4] | Polysubstituted 2-aminothiophenes.[4] |

| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl Compound, Sulfurizing Agent (P₄S₁₀, Lawesson's Reagent) | Versatile for constructing polysubstituted thiophenes.[6][7] The reaction is driven by the dehydrating nature of the sulfurizing agent.[8] | Polysubstituted thiophenes.[6] |

| Fiesselmann Thiophene Synthesis | α,β-Acetylenic Ester, Thioglycolic Acid Derivative | Provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[9][10] The reaction proceeds via a base-catalyzed conjugate addition.[11] | 3-Hydroxy-2-carboxy substituted thiophenes.[12] |

| Hinsberg Thiophene Synthesis | 1,2-Dicarbonyl Compound, Thiodiacetate Ester | A condensation reaction that yields thiophene dicarboxylic acid esters.[13][14] | Symmetrically substituted thiophene-3,4-dicarboxylates.[14] |

Diagram 1: Major Synthetic Pathways to Substituted Thiophenes

Caption: Overview of key ring-forming reactions for thiophene synthesis.

Functionalization of a Pre-formed Thiophene Ring

An alternative and equally powerful approach is the direct functionalization of a commercially available thiophene or a simple thiophene derivative. This is particularly useful for introducing substituents at specific positions.

-

Electrophilic Aromatic Substitution: The thiophene ring is electron-rich and readily undergoes electrophilic substitution, such as bromination, preferentially at the 5-position if the 2-position is occupied by a deactivating group like a carboxylic acid.[15] This allows for the regioselective introduction of halogens, which can then be used in subsequent cross-coupling reactions.[15]

-

Metal-Catalyzed Cross-Coupling: Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation on the thiophene ring. These reactions enable the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.[16][17] For instance, a halogenated thiophene can be coupled with a suitable partner to build molecular complexity.[18]

-

Carboxylation: The introduction of the carboxylic acid group can be achieved through several methods. One common approach involves the metalation of a halogenated thiophene (e.g., using a Grignard reagent or organolithium) followed by quenching with carbon dioxide.[18][19] Palladium-catalyzed carbonylation under carbon monoxide pressure is another viable, albeit more technically demanding, route.[18][20]

Diagram 2: Workflow for Thiophene Functionalization

Caption: General strategies for functionalizing a pre-existing thiophene core.

Part 2: Isolation and Purification: From Crude Reaction to Pure Crystalline Solid

The synthesis of the target molecule is only half the battle. Rigorous isolation and purification are paramount to obtaining a compound of sufficient quality for subsequent applications, particularly in drug development where purity is a critical attribute.

Initial Work-up and Extraction

Following the completion of the synthesis, the crude reaction mixture must be processed to remove catalysts, unreacted starting materials, and byproducts. A typical workflow involves:

-

Quenching: The reaction is carefully quenched, often with water or a mild acidic/basic solution, to neutralize reactive species.

-

Solvent Removal: The bulk of the organic solvent is removed under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Extraction: The residue is partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The pH of the aqueous phase is critical here. By adjusting the pH to be acidic (pH < 4), the thiophene carboxylic acid will be protonated and preferentially partition into the organic layer, while inorganic salts and more polar impurities remain in the aqueous phase. Conversely, washing the organic layer with a basic solution (e.g., sodium bicarbonate) can be used to extract the acidic product into the aqueous phase as its carboxylate salt, leaving non-acidic impurities behind. The acid can then be recovered by re-acidifying the aqueous layer and extracting again. This acid-base extraction is a powerful purification technique.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄) to remove residual water, filtered, and concentrated in vacuo to yield the crude solid or oil.

Purification by Crystallization

Crystallization is the most effective method for purifying solid organic compounds.[21] The principle relies on the lower solubility of the desired compound in a chosen solvent system at a lower temperature compared to its impurities.

Protocol: General Crystallization of a Substituted Thiophene Carboxylic Acid

-

Solvent Selection: The ideal solvent is one in which the thiophene carboxylic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for crystallization of carboxylic acids include water, ethanol, isopropanol, acetic acid, toluene, or mixtures thereof.[22]

-

Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent is added to achieve complete dissolution. It is crucial to use the minimum volume of hot solvent to ensure supersaturation upon cooling.

-

Decolorization (Optional): If the solution is colored due to high molecular weight impurities, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal and adsorbed impurities.

-

Cooling and Crystal Formation: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield of the precipitate.

-

Isolation of Crystals: The crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

-